Influenza A Virus Hemagglutinin (HA) Fusion Inhibition: Direct Comparison with the Unsubstituted Benzamide Analog
In a head-to-head evaluation of N-[(thiophen-3-yl)methyl]benzamide derivatives, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide demonstrated quantifiable antiviral activity against influenza A/H1N1 in MDCK cells. Its antiviral EC50 value is ~1.5 μM, which is significantly weaker than the most potent compound of the series (VF-57a, EC50 ~0.8 μM) but provides a clear structure-activity-relationship baseline [1]. Importantly, the unsubstituted parent compound N-[(thiophen-3-yl)methyl]benzamide (lacking the 4-cyano group) showed no detectable HA fusion inhibition at concentrations up to 100 μM, highlighting that the cyano group is essential for target engagement [1].
| Evidence Dimension | Antiviral activity (EC50) against influenza A/H1N1 in MDCK cells |
|---|---|
| Target Compound Data | ~1.5 μM |
| Comparator Or Baseline | N-[(thiophen-3-yl)methyl]benzamide (parent): >100 μM (inactive); VF-57a (optimized lead): ~0.8 μM |
| Quantified Difference | >66-fold improvement over parent benzamide; 1.9-fold weaker than optimized lead VF-57a |
| Conditions | Madin-Darby canine kidney (MDCK) cells, A/H1N1 virus infection, compound incubation 48 h |
Why This Matters
For researchers building influenza fusion inhibitor libraries, this compound serves as a crucial intermediate between inactive parent and fully optimized lead, enabling mechanistic SAR studies.
- [1] Rimaux S, Valdivia A, Martin-Lopez J, et al. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. *J Med Chem*. 2025. Full data provided in Supporting Information Table S1. View Source
